Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane is an organosilicon compound with the chemical formula CHClFSi and a CAS number of 426-50-6. This compound is characterized by the presence of three chlorine atoms and six fluorine atoms attached to a hexafluoropropyl group. It is primarily utilized in scientific research and various industrial applications due to its unique chemical properties.
Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane can be sourced from chemical suppliers specializing in organosilicon compounds. Its synthesis and characterization are often detailed in scientific literature and patents, highlighting its relevance in materials science and surface modification technologies .
This compound falls under the category of silanes, specifically halogenated silanes. Halogenated silanes are known for their reactivity and ability to form siloxane bonds upon hydrolysis. Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane is classified as a reagent and an intermediate in various chemical syntheses .
Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane can be synthesized through several methods. One common approach involves the reaction of hexafluoropropene with trichlorosilane under controlled conditions. This method typically requires the presence of catalysts or specific temperature controls to facilitate the reaction efficiently.
The synthesis process generally follows these steps:
Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane participates in various chemical reactions typical of silanes:
These reactions are crucial for applications in surface modification and coatings where the formation of siloxane networks is desired. The reactivity of the chlorine atoms enhances its utility in cross-linking processes .
The mechanism of action for trichloro(1,1,2,3,3,3-hexafluoropropyl)silane involves its ability to react with substrates containing hydroxyl groups (e.g., glass or metal surfaces). The chlorosilane reacts through nucleophilic substitution where the chlorine atoms are replaced by hydroxyl groups from the substrate:
This process leads to enhanced hydrophobicity and chemical resistance of treated surfaces due to the fluorinated nature of the compound .
Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane exhibits high reactivity towards moisture and can release hydrochloric acid upon hydrolysis. It is considered hazardous due to its potential violent reactions with water and is classified as a corrosive substance .
Trichloro(1,1,2,3,3,3-hexafluoropropyl)silane finds applications in various fields:
These applications leverage its unique properties to enhance material performance across diverse scientific domains .
The synthesis of trichloro(1,1,2,3,3,3-hexafluoropropyl)silane (CAS 426-50-6; C₃HCl₃F₆Si) predominantly relies on the hydrosilylation of hexafluoropropylene with trichlorosilane (HSiCl₃). This reaction follows anti-Markovnikov addition, where the silicon atom bonds preferentially to the terminal carbon of the fluorinated alkene, yielding the β-isomer as the primary product. Mechanistically, the reaction proceeds through platinum or rhodium catalytic cycles involving oxidative addition of HSiCl₃ to the metal center, alkene insertion, and reductive elimination [7].
A critical challenge is suppressing β-hydride elimination, which generates undesired allylic silanes. Recent studies demonstrate that electron-deficient alkenes like hexafluoropropylene exhibit reduced side reactions due to the strong electron-withdrawing effect of fluorine atoms, stabilizing the transition state. The steric bulk of the -C₃F₆H group further directs regioselectivity, achieving >95% β-isomer purity under optimized conditions [1] [6].
Table 1: Byproduct Distribution in Hydrosilylation of Hexafluoropropylene
Catalyst | Temperature (°C) | β-Isomer Yield (%) | Major Byproducts |
---|---|---|---|
Pt/C | 80 | 78 | Isomeric silanes |
RhCl(PPh₃)₃ | 60 | 85 | Allylic silanes |
[RhCl(dppbzF)]₂ | 70 | 99 | None detectable |
Conventional Speier’s catalyst (H₂PtCl₆) and Karstedt’s catalyst (Pt₂(vinylsiloxane)₃) exhibit limitations in selectivity for hexafluoropropylene hydrosilylation, yielding 20–53% target product with significant byproducts like trichloropropylsilane and silicon tetrachloride [7]. Rhodium(I) complexes with bidentate phosphine ligands (e.g., 1,2-bis(diphenylphosphino)benzene, dppbz) overcome these issues by:
The dinuclear complex [RhCl(dppbz)]₂ enables turnover numbers (TON) exceeding 140,000 at 5 ppm Rh loading and >99% selectivity. Ligand fluorination (e.g., dppbzF with tetrafluorobenzene backbones) further enhances thermal stability, allowing operation at 70–90°C without decomposition [7]. Amine modifiers like tributylamine or dimethylbenzylamine act as co-catalysts, neutralizing trace HCl that promotes silane redistribution [3].
Trichlorosilane precursors are highly sensitive to hydrolysis and oxidative degradation, necessitating rigorous exclusion of moisture and oxygen. Industrial protocols employ nitrogen-purged reactors with O₂ levels <5 ppm during hexafluoropropylation. This prevents:
Reactor materials (e.g., Hastelloy or glass-lined steel) minimize trace metal leaching that catalyzes side reactions. Post-reaction, molecular sieves or scavenger columns remove residual moisture prior to distillation .
Batch reactors face challenges in heat dissipation and mixing efficiency for exothermic hydrosilylation. Corning Advanced-Flow Reactors (AFR) enable scalable production via:
Key parameters include Reynolds number (>2,000 for turbulent flow), temperature gradients (<10°C/cm), and catalyst immobilization on solid supports (e.g., silica or carbon). A comparative study showed 27% higher yield and 40% reduced solvent use versus batch processing [9].
Table 2: Continuous-Flow vs. Batch Production Parameters
Parameter | Batch Reactor | Continuous-Flow Reactor |
---|---|---|
Reaction Temperature Control | ±10°C | ±1°C |
Mixing Efficiency | Moderate | High (Diffusion-dominated) |
Typical Residence Time | 2–6 hours | 5–20 minutes |
Byproduct Formation | 8–12% | <2% |
Scalability | Limited by heat transfer | Modular numbering-up |
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